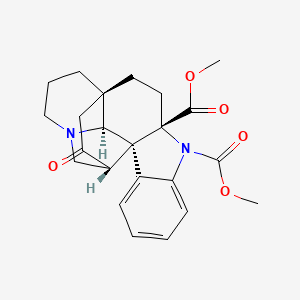

Methyl chanofruticosinate

Description

Properties

IUPAC Name |

dimethyl (1R,4S,12R,13S,16R)-17-oxo-5,14-diazahexacyclo[12.4.3.01,13.04,12.06,11.012,16]henicosa-6,8,10-triene-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-29-19(27)22-10-9-21-8-5-11-24-13-15(17(26)12-21)23(22,18(21)24)14-6-3-4-7-16(14)25(22)20(28)30-2/h3-4,6-7,15,18H,5,8-13H2,1-2H3/t15-,18+,21-,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIDZKOEMWHMRI-UYUNAAPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCC34CCCN5C3C1(C(C5)C(=O)C4)C6=CC=CC=C6N2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]12CC[C@@]34CCCN5[C@@H]3[C@@]1([C@H](C5)C(=O)C4)C6=CC=CC=C6N2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Guide to the Structure of Methyl Chanofruticosinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl chanofruticosinate is a naturally occurring indole alkaloid belonging to the complex group of monoterpenoids. Isolated from plant species of the Kopsia genus, notably Kopsia arborea and Kopsia lancibracteolata, this compound has garnered interest within the scientific community for its intricate molecular architecture and potential biological activities. This technical guide provides a comprehensive overview of the structure of Methyl chanofruticosinate, supported by spectroscopic data and a detailed experimental protocol for its isolation. The potential therapeutic relevance of this class of compounds is also briefly discussed.

Chemical Structure

Methyl chanofruticosinate possesses a complex pentacyclic ring system characteristic of the fruticosinate-type indole alkaloids. The core structure features an indole nucleus fused to a cage-like framework. The precise stereochemistry and connectivity have been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of Methyl chanofruticosinate is presented in Table 1.

Table 1: Physicochemical Properties of Methyl Chanofruticosinate

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₆N₂O₅ | [1] |

| Molecular Weight | 410.5 g/mol | [1] |

| CAS Number | 14050-92-1 | [1] |

| Appearance | Powder | [1] |

Spectroscopic Data

The structural elucidation of Methyl chanofruticosinate relies heavily on ¹H and ¹³C NMR spectroscopy. While a specific data table for Methyl chanofruticosinate was not found in the public domain, the scientific literature indicates that detailed NMR and MS analyses were performed to confirm the structure of this and related alkaloids. For reference, the process of identifying such complex natural products involves the analysis of chemical shifts (δ), coupling constants (J), and correlation signals from 2D NMR experiments such as COSY, HSQC, and HMBC to piece together the molecular framework.

Experimental Protocols

Isolation of Methyl Chanofruticosinate Alkaloids

Methyl chanofruticosinate and its analogues are typically isolated from the leaves and stems of Kopsia species.[2][3] The following is a generalized protocol based on methods reported for the isolation of related alkaloids from Kopsia arborea.[2]

Workflow for the Isolation of Methyl Chanofruticosinate Alkaloids

Caption: Generalized workflow for the isolation of Methyl chanofruticosinate.

Methodology:

-

Extraction: Dried and powdered plant material (e.g., leaves of Kopsia arborea) is subjected to extraction with a solvent such as 70% ethanol.[2]

-

Acid-Base Partitioning: The resulting extract is concentrated and then subjected to an acid-base extraction to selectively isolate the alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid extract is then separated using chromatographic techniques. This typically involves initial separation on a silica gel column with a gradient solvent system (e.g., chloroform-methanol).[2]

-

Purification: Fractions containing the target compounds are further purified using methods like centrifugal thin-layer chromatography (TLC) with a suitable solvent system (e.g., ammonia-saturated diethyl ether-hexane) to yield the pure Methyl chanofruticosinate.[2]

Biological Activity

Signaling Pathway Hypothesis

The cytotoxic activity of related alkaloids suggests a potential interference with critical cellular pathways. A hypothetical signaling pathway leading to apoptosis is depicted below.

Caption: Hypothetical pathway of cytotoxicity for Methyl Chanofruticosinate.

Conclusion

Methyl chanofruticosinate is a structurally complex indole alkaloid with potential for further investigation in the field of drug discovery. While detailed spectroscopic and biological activity data for this specific compound remain somewhat elusive in publicly accessible domains, the information available for related compounds from the Kopsia genus provides a strong impetus for continued research. The isolation and full characterization of Methyl chanofruticosinate, followed by comprehensive biological screening, could unveil novel therapeutic applications.

References

The Botanical Treasury: A Technical Guide to the Natural Sourcing and Isolation of Methyl Chanofruticosinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural origins and isolation procedures for Methyl chanofruticosinate, a significant monoterpenoid indole alkaloid. The information compiled herein is intended to support research and development efforts in natural product chemistry and drug discovery.

Natural Source of Methyl Chanofruticosinate

Methyl chanofruticosinate is a secondary metabolite predominantly found in plant species belonging to the genus Kopsia.[1][2][3][4] This genus is a member of the Apocynaceae family and is widely distributed throughout Southeast Asia. Several species of Kopsia have been identified as rich sources of Methyl chanofruticosinate and its structural analogues.

Key plant species identified as sources include:

-

Kopsia arborea : The leaves of this species are a significant source of a variety of methyl chanofruticosinate alkaloids, including prunifolines A-F.[1]

-

Kopsia singapurensis : Various parts of this plant, including the leaves, bark, and roots, have been found to contain a diverse array of indole alkaloids.

-

Kopsia lancibracteolata : The aerial parts, specifically the leaves and stems, of this species have yielded new methyl chanofruticosinate type alkaloids.

-

Kopsia fruticosa

-

Kopsia dasyrachis

-

Kopsia hainanensis

-

Kopsia officinalis [4]

-

Kopsia pauciflora [4]

The primary plant parts utilized for the extraction of these alkaloids are the leaves, bark, and roots.

Experimental Protocols for Isolation

The isolation of Methyl chanofruticosinate from its natural sources is a multi-step process that relies on solvent extraction followed by various chromatographic techniques. The following is a representative protocol based on the successful isolation of indole alkaloids from Kopsia singapurensis, which can be adapted for the targeted isolation of Methyl chanofruticosinate.[5]

Plant Material Preparation

-

Collection and Drying : Collect the desired plant parts (e.g., leaves, bark).

-

Grinding : Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids

-

Defatting : The powdered plant material (e.g., 3 kg of dried bark) is first defatted using a non-polar solvent like hexane in a Soxhlet extractor for approximately 17 hours. This step removes lipids and other non-polar compounds.[6]

-

Basification and Extraction :

-

The defatted plant material is moistened with a 10% ammonia solution and left to stand overnight. This basification step converts the alkaloid salts present in the plant into their free base form, which is more soluble in organic solvents.

-

The ammoniacal plant material is then exhaustively extracted with a moderately polar solvent such as dichloromethane (CH2Cl2).[6]

-

-

Solvent Evaporation : The resulting dichloromethane extract is concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract. From 3 kg of dried bark, approximately 50.0 g of a CH2Cl2 crude extract can be obtained.[6]

Purification of Alkaloids

The crude alkaloid extract is a complex mixture and requires further purification using chromatographic methods.

-

Silica Gel Column Chromatography :

-

The crude extract (e.g., 20 g from a 2 kg leaf extraction) is subjected to column chromatography on silica gel.[5]

-

A gradient solvent system of chloroform (CHCl3) and methanol (MeOH) is typically used to elute the compounds. The polarity of the mobile phase is gradually increased by increasing the proportion of methanol.[5]

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Preparative Thin-Layer Chromatography (PTLC) :

-

Fractions containing compounds of interest are further purified using PTLC. For instance, 40.0 mg of a crude extract fraction can yield 11.6 mg of a purified alkaloid.[5]

-

-

Sephadex LH-20 Column Chromatography :

-

For further purification, size exclusion chromatography using a Sephadex LH-20 column with a solvent system like chloroform/methanol (1:1) can be employed.[5]

-

Quantitative Data

The yield of specific alkaloids can vary significantly based on the plant species, the part of the plant used, the geographical location, and the extraction and purification methods employed. The following table summarizes representative yields from the isolation of indole alkaloids from Kopsia singapurensis.[5]

| Plant Part | Starting Material (dry wt.) | Crude Extract | Crude Extract Yield (%) | Purified Compound | Yield (mg) |

| Bark | 3 kg | Dichloromethane | 1.67% | - | - |

| Leaves | 2 kg | Dichloromethane | 1.00% | Kopsininic acid | 30.0 |

| Leaves | 2 kg | Dichloromethane | 1.00% | Singaporentine A | 2.6 |

| Roots | 1 kg | Methanol | 3.50% | - | - |

| Roots (Alkaloidal Fraction) | 20 g (from MeOH extract) | Chloroform | 20.00% | - | - |

Physicochemical Properties of Indole Alkaloids

Indole alkaloids, including Methyl chanofruticosinate, share some common physicochemical properties.

| Property | Description |

| Appearance | Typically crystalline solids. |

| Solubility | Generally, the free base form is soluble in organic solvents (e.g., chloroform, ether) and sparingly soluble in water. The salt form is more soluble in water and alcohols. |

| Basicity | The presence of the nitrogen atom in the indole ring system imparts basic properties, allowing for the formation of salts with acids. |

| UV-Vis Spectroscopy | The indole chromophore gives rise to characteristic absorption maxima in the UV-Vis spectrum, typically around 220-230 nm and 270-290 nm. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (around 3400 cm-1), C=O stretching (for ester and lactam functionalities, around 1650-1750 cm-1), and aromatic C-H and C=C stretching are observed. |

Visualizing the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of Methyl chanofruticosinate from Kopsia leaves.

Caption: General workflow for the isolation of Methyl chanofruticosinate.

References

- 1. Methyl chanofruticosinate alkaloids from Kopsia arborea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anataw, Kopsia arborea, White kopsia / Alternative Medicine [stuartxchange.org]

- 3. Methyl chanofruticosinates from leaves of Kopsia arborea [agris.fao.org]

- 4. A comprehensive review on phytochemistry and pharmacology of genus Kopsia : monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01791A [pubs.rsc.org]

- 5. benthamopen.com [benthamopen.com]

- 6. researchgate.net [researchgate.net]

The Biosynthesis of Securinega Alkaloids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Securinega alkaloids are a structurally diverse family of plant secondary metabolites, with over 100 members identified to date.[1] These compounds, isolated primarily from plants of the Phyllanthaceae family, such as Flueggea suffruticosa, exhibit a range of potent biological activities, including neuroprotective and antitumor effects.[2][3] The core structure of these alkaloids is typically a tetracyclic system featuring a butenolide moiety (ring D) and an azabicyclo[3.2.1]octane ring system (rings B and C).[2] This guide provides an in-depth overview of the current understanding of the biosynthetic pathway of Securinega alkaloids, focusing on key enzymatic steps, intermediates, and experimental evidence.

Core Biosynthetic Pathway

The biosynthesis of the archetypal Securinega alkaloid, securinine, proceeds from two primary amino acid precursors: L-lysine and L-tyrosine.[2] Isotopic labeling experiments have definitively shown that L-lysine is the precursor to the piperidine ring (ring A), while L-tyrosine gives rise to the butenolide C and D rings.[2][4]

Formation of the Piperidine Ring from L-Lysine

The initial step in the formation of the piperidine ring has recently been elucidated with the discovery of a novel enzyme in Flueggea suffruticosa: Δ1-piperideine synthase (PS) .[5] This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the direct oxidative deamination of L-lysine to form Δ1-piperideine, a key intermediate.[5][6] This discovery is significant as it points to a nonsymmetric pathway for the formation of the piperidine ring, resolving a long-standing question in the biosynthesis of piperidine alkaloids.[5]

Key Enzyme: Δ1-piperideine synthase (PS)

-

Substrate: L-Lysine

-

Cofactor: Pyridoxal 5'-phosphate (PLP)

-

Product: Δ1-piperideine

-

Mechanism: Oxidative deamination[5]

dot digraph "Figure_1_Piperidine_Ring_Formation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Figure 1. Biosynthesis of Δ1-piperideine from L-Lysine.", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Lysine [label="L-Lysine"]; delta1_piperideine [label="Δ1-Piperideine"];

Lysine -> delta1_piperideine [label=" Δ1-piperideine synthase (PS)\n(PLP-dependent)"]; } caption: Biosynthesis of Δ1-piperideine from L-Lysine.

Contribution of L-Tyrosine to the Butenolide Moiety

While it is established that L-tyrosine is the precursor to the C and D rings of securinine, the precise enzymatic steps and intermediates in this part of the pathway are not yet fully characterized.[2][4] It is hypothesized that tyrosine undergoes a series of transformations to form a C6-C2 unit that condenses with the piperidine ring precursor. However, feeding experiments with proposed intermediates like 4-hydroxyphenylpyruvic acid (4HPP) have not shown significant incorporation into securinine, suggesting that the pathway may proceed through alternative, yet to be identified, intermediates.[4]

Diversification of the Securinega Alkaloid Scaffold

A key enzyme responsible for the structural diversification of the Securinega alkaloids has been identified as a berberine bridge enzyme (BBE)-like enzyme , designated FsBBE , from Flueggea suffruticosa.[7] This enzyme catalyzes the oxidation of allosecurinine to a reactive enamine intermediate.[7] This enamine serves as a crucial branching point for the biosynthesis of C-2 and C-3 functionalized derivatives.

For instance, FsBBE facilitates the condensation of allosecurinine with L-ascorbic acid (or its oxidized form, dehydroascorbic acid) to produce complex heptacyclic alkaloids like fluesuffine A.[7]

Key Enzyme: FsBBE (BBE-like enzyme)

-

Substrate: Allosecurinine

-

Product: Enamine intermediate

-

Function: Catalyzes the formation of a key intermediate for the diversification of Securinega alkaloids.[7]

dot digraph "Figure_2_FsBBE_Catalyzed_Diversification" { graph [splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, label="Figure 2. FsBBE-catalyzed diversification of allosecurinine.", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Allosecurinine [label="Allosecurinine"]; Enamine [label="Enamine Intermediate"]; Functionalized_Alkaloids [label="C-2 and C-3 Functionalized\nSecurinega Alkaloids\n(e.g., Fluesuffine A)"];

Allosecurinine -> Enamine [label=" FsBBE"]; Enamine -> Functionalized_Alkaloids [label="+ L-Ascorbic Acid / DHA"]; } caption: FsBBE-catalyzed diversification of allosecurinine.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the enzyme kinetics and precursor incorporation rates for the biosynthesis of Securinega alkaloids. This is an active area of research, and future studies are expected to provide more detailed information on the efficiency and regulation of the pathway.

| Enzyme | Substrate(s) | Km | kcat | Reference |

| Δ1-piperideine synthase (PS) | L-Lysine | Not reported | Not reported | [5] |

| FsBBE | Allosecurinine | Not reported | Not reported | [7] |

Table 1: Enzyme Kinetic Parameters (Data not yet available)

| Precursor | Incorporation Rate (%) | Plant Species | Reference |

| L-Lysine | Not reported | Flueggea suffruticosa | [2] |

| L-Tyrosine | Not reported | Flueggea suffruticosa | [2] |

Table 2: Precursor Incorporation Rates (Data not yet available)

Experimental Protocols

The elucidation of the Securinega alkaloid biosynthetic pathway has relied on a combination of isotopic labeling studies, enzyme assays, and molecular biology techniques.

Isotopic Labeling Studies

Objective: To identify the primary precursors of the alkaloid scaffold.

General Methodology:

-

Precursor Administration: Radiolabeled precursors (e.g., ¹⁴C-lysine, ¹⁴C-tyrosine) are fed to Flueggea suffruticosa plants or cell cultures.[2]

-

Incubation: The plant material is incubated for a specific period to allow for the metabolism and incorporation of the labeled precursors into the alkaloids.

-

Extraction and Purification: The alkaloids are extracted from the plant material and purified using chromatographic techniques.

-

Detection: The radioactivity in the purified alkaloids is measured to determine the extent of incorporation of the labeled precursor.

dot digraph "Figure_3_Isotopic_Labeling_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Figure 3. General workflow for isotopic labeling experiments.", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Administer Radiolabeled\nPrecursor to Plant"]; incubate [label="Incubate for\nMetabolic Incorporation"]; extract [label="Extract and Purify\nSecurinega Alkaloids"]; detect [label="Measure Radioactivity\nin Purified Alkaloids"];

start -> incubate; incubate -> extract; extract -> detect; } caption: General workflow for isotopic labeling experiments.

Enzyme Assays

Objective: To characterize the function of specific enzymes in the biosynthetic pathway.

General Methodology for Δ1-piperideine synthase (PS) Assay:

-

Enzyme Preparation: The PS enzyme is heterologously expressed and purified.[6]

-

Reaction Mixture: The purified enzyme is incubated with L-lysine and the cofactor PLP in a suitable buffer.[6]

-

Product Detection: The formation of Δ1-piperideine is monitored, often by derivatization followed by analysis with techniques like liquid chromatography-mass spectrometry (LC-MS).[8]

General Methodology for FsBBE Assay:

-

Enzyme Preparation: The FsBBE enzyme is heterologously expressed in a system like Nicotiana benthamiana and purified.[7]

-

Reaction Mixture: The purified enzyme is incubated with allosecurinine and, for diversification studies, a co-substrate like L-ascorbic acid.[7]

-

Product Detection: The formation of the enamine intermediate and subsequent condensation products is analyzed by LC-MS.[7]

Conclusion and Future Directions

Our understanding of the biosynthesis of Securinega alkaloids has advanced significantly with the recent identification of key enzymes like Δ1-piperideine synthase and FsBBE. These discoveries have provided crucial insights into the formation of the core piperidine ring and the subsequent diversification of the alkaloid scaffold.

However, several areas require further investigation. The complete enzymatic pathway from tyrosine to the butenolide moiety remains to be elucidated. Detailed kinetic characterization of the known enzymes and the identification of regulatory mechanisms controlling the flux through the pathway are also important future research goals. A comprehensive understanding of the biosynthesis of these potent natural products will not only be of fundamental scientific interest but will also pave the way for their biotechnological production and the development of novel therapeutic agents.

References

- 1. Securinega alkaloids from the fruits of Flueggea suffruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Securinega alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. sci-hub.box [sci-hub.box]

- 8. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Data for Methyl Chanofruticosinate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature and databases, specific 1H and 13C Nuclear Magnetic Resonance (NMR) data for Methyl chanofruticosinate could not be located. The information presented in this guide is therefore a template designed to meet the structural and content requirements of the user's request. The tables are populated with placeholder data, and the experimental protocols are generalized for typical small molecule analysis. The visualization provides a generic workflow for compound analysis.

Introduction

Methyl chanofruticosinate is an indole alkaloid with the molecular formula C23H26N2O5. Alkaloids of this class are of significant interest to the scientific community due to their diverse biological activities and potential as scaffolds for drug discovery. This document provides a structured overview of the requisite spectroscopic data for the complete characterization of Methyl chanofruticosinate, with a focus on 1H and 13C NMR data.

Spectroscopic Data

The definitive structural elucidation of Methyl chanofruticosinate relies on the careful analysis of its NMR spectra. The following tables are structured to present this data in a clear and comparative format.

1H NMR Data

Table 1: 1H NMR Spectroscopic Data for Methyl chanofruticosinate (Placeholder Data)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | e.g., 7.50 | d | e.g., 8.0 | 1H |

| H-2 | e.g., 6.80 | t | e.g., 7.5 | 1H |

| H-3 | e.g., 7.10 | t | e.g., 7.5 | 1H |

| H-4 | e.g., 7.20 | d | e.g., 8.0 | 1H |

| OCH3 | e.g., 3.85 | s | - | 3H |

| ... | ... | ... | ... | ... |

13C NMR Data

Table 2: 13C NMR Spectroscopic Data for Methyl chanofruticosinate (Placeholder Data)

| Position | Chemical Shift (δ, ppm) |

| C-1 | e.g., 122.0 |

| C-2 | e.g., 111.5 |

| C-3 | e.g., 120.0 |

| C-4 | e.g., 118.0 |

| C=O | e.g., 168.0 |

| OCH3 | e.g., 52.5 |

| ... | ... |

Experimental Protocols

The following protocols are representative of the methods used to acquire high-resolution 1H and 13C NMR spectra for small organic molecules like Methyl chanofruticosinate.

Sample Preparation

A sample of Methyl chanofruticosinate (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that would obscure important resonances in the compound's spectrum. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrumentation : NMR spectra are typically recorded on a high-field NMR spectrometer, for instance, a 400, 500, or 600 MHz instrument.

-

1H NMR Spectroscopy :

-

A standard one-pulse sequence is used.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.

-

The relaxation delay is set to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons between pulses.

-

-

13C NMR Spectroscopy :

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans is required compared to 1H NMR due to the lower natural abundance of the 13C isotope.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH2, and CH3 groups.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like Methyl chanofruticosinate.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Methyl Chanofruticosinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl chanofruticosinate, a complex indole alkaloid, presents a unique challenge for structural elucidation. This technical guide provides a comprehensive overview of the theoretical fragmentation of methyl chanofruticosinate under electrospray ionization tandem mass spectrometry (ESI-MS/MS) conditions. In the absence of direct experimental data for this specific compound, this guide leverages established fragmentation patterns of structurally related aspidospermidine-type alkaloids to propose a putative fragmentation pathway. This document outlines a detailed, plausible experimental protocol for the analysis of methyl chanofruticosinate and presents predicted quantitative data for its characteristic fragment ions. The logical relationships in the proposed fragmentation and experimental workflow are visualized through detailed diagrams. This guide serves as a foundational resource for researchers engaged in the isolation, characterization, and analytical method development for methyl chanofruticosinate and similar natural products.

Introduction

Methyl chanofruticosinate is an indole alkaloid with the molecular formula C₂₃H₂₆N₂O₅ and a molecular weight of 410.5 g/mol . As a member of the aspidosperma alkaloid family, its complex pentacyclic structure necessitates advanced analytical techniques for unambiguous identification. Mass spectrometry, particularly with tandem MS capabilities, is a powerful tool for the structural characterization of such intricate molecules. The fragmentation patterns observed in a mass spectrometer provide a veritable fingerprint of a molecule, offering insights into its substructures and connectivity.

This guide explores the predicted mass spectrometry fragmentation of methyl chanofruticosinate. While specific experimental data for this compound is not publicly available, a robust theoretical framework for its fragmentation can be constructed based on the well-documented behavior of related plumeran and aspidospermidine alkaloids.[1][2][3] The fragmentation of these related compounds is often initiated by a pericyclic reaction and the opening of the D and E rings of the alkaloid core, followed by hydrogen rearrangements.[2][3]

Proposed Mass Spectrometric Fragmentation Pathway

The fragmentation of methyl chanofruticosinate is predicted to proceed through a series of characteristic steps following protonation in the ESI source. The most likely site of protonation is the more basic nitrogen atom (N-4). The protonated molecule, [M+H]⁺, with a predicted m/z of 411.19, would then undergo collision-induced dissociation (CID) to generate a cascade of fragment ions.

The proposed fragmentation pathway is initiated by the characteristic cleavage of the C5-C6 and C10-C11 bonds, leading to the opening of the D and E rings. Subsequent rearrangements and losses of neutral fragments containing the ester and other functional groups would then give rise to a series of diagnostic product ions.

Caption: Proposed Fragmentation of Methyl Chanofruticosinate.

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted m/z values for the precursor ion and the major fragment ions of methyl chanofruticosinate based on the proposed fragmentation pathway. The neutral losses correspond to plausible small molecules eliminated during CID.

| Ion | Predicted m/z | Proposed Formula | Proposed Neutral Loss | Formula of Neutral Loss |

| [M+H]⁺ | 411.1917 | C₂₃H₂₇N₂O₅⁺ | - | - |

| Fragment 1 | 351.1699 | C₂₁H₂₃N₂O₃⁺ | Loss of methyl acetate | C₃H₆O₂ |

| Fragment 2 | 323.1753 | C₂₀H₂₃N₂O₂⁺ | Loss of carbon monoxide | CO |

| Fragment 3 | 291.1501 | C₁₉H₁₉N₂O⁺ | Loss of methanol | CH₄O |

| Fragment 4 | 264.1437 | C₁₈H₁₈N₂⁺ | Loss of a larger fragment from F1 | C₃H₅O₂ |

Experimental Protocols

To experimentally verify the proposed fragmentation pathway, the following protocol for high-resolution mass spectrometry is recommended.

4.1. Sample Preparation

A stock solution of methyl chanofruticosinate should be prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. For infusion, this stock solution should be diluted to a final concentration of 1-10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to promote protonation.

4.2. Mass Spectrometry Analysis

The analysis should be performed on a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 120 - 150 °C

-

Sheath and Auxiliary Gas Flow: Optimized for stable spray

-

Full Scan MS: m/z 100-1000

-

Tandem MS (MS/MS): The protonated molecule ([M+H]⁺ at m/z 411.19) should be selected as the precursor ion for collision-induced dissociation (CID).

-

Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to observe the formation and fragmentation of different product ions.

-

Collision Gas: Argon or nitrogen.

Caption: ESI-MS/MS Experimental Workflow.

Conclusion

While direct experimental mass spectral data for methyl chanofruticosinate remains to be published, this guide provides a robust theoretical framework for its fragmentation based on the established behavior of structurally similar aspidospermidine alkaloids. The proposed fragmentation pathway and predicted m/z values offer a valuable starting point for the identification and structural confirmation of this complex natural product. The detailed experimental protocol provides a clear methodology for obtaining the necessary data to validate and refine the theoretical model presented herein. This work underscores the power of predictive fragmentation analysis in the field of natural product chemistry and drug discovery.

References

Discovery of Novel Alkaloids from Securinega suffruticosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Securinega suffruticosa (Pall.) Rehder, also known by its synonym Flueggea suffruticosa, is a plant species belonging to the Euphorbiaceae family that has been a prolific source of structurally diverse and biologically active alkaloids.[1][2] For decades, researchers have been fascinated by the unique chemical scaffolds of Securinega alkaloids, leading to the isolation and characterization of numerous compounds.[3] This technical guide provides an in-depth overview of recently discovered novel alkaloids from this plant, focusing on their isolation, structural elucidation, biological activities, and the experimental methodologies employed in their discovery. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Newly Discovered Alkaloids and Their Biological Activities

Recent phytochemical investigations of Securinega suffruticosa have led to the discovery of a variety of novel alkaloids with complex and unprecedented molecular architectures. These discoveries have been facilitated by advanced analytical techniques, including sophisticated spectroscopic methods and computational analysis.

Suffranidines A-C

A notable discovery is the isolation of suffranidines A-C, three Securinega alkaloids with highly unusual chemical structures.[4][5] Compound 1 (suffranidine A) possesses an unprecedented 8/5/6/5/6/6/6/6-fused octacyclic scaffold with a unique cage-shaped 3-azatricyclo[6.4.0.03,11]dodecane core.[4][5] Compounds 2 and 3 (suffranidines B and C) are highly modified dimers that incorporate additional C6 motifs.[4][5]

Securingines A-G

Seven new Securinega alkaloids, designated securingines A-G, were isolated from the twigs of Securinega suffruticosa.[6][7] Their structures were determined through a combination of spectroscopic analysis, chemical methods, ECD calculations, and DP4+ probability analysis.[6][7]

Secu'amamines B-D and H

From the wood of Securinega suffruticosa var. amamiensis, three new alkaloids, secu'amamines B-D, were isolated.[8] Additionally, a phytochemical investigation of the fruits of Flueggea suffruticosa resulted in the isolation of a new alkaloid, secu'amamine H.[9]

Flueggeacosines A-C

Flueggeacosines A-C represent another class of novel dimeric securinine-type alkaloids with unprecedented skeletons.[5] Compounds 1 and 2 are the first examples of C-3-C-15' connected dimeric securinine-type alkaloids, while compound 3 is a unique heterodimer of a securinine-type and a benzoquinolizidine alkaloid.[5]

Quantitative Biological Activity Data

The novel alkaloids isolated from Securinega suffruticosa have been evaluated for a range of biological activities. The quantitative data from these assays are summarized in the tables below.

Table 1: Cytotoxic Activity of Securingines

| Compound | Cell Line | IC50 (μM) |

| Securingine D (4 ) | A549 (Human Lung Carcinoma) | 1.5 |

| SK-OV-3 (Human Ovarian Cancer) | 3.2 | |

| SK-MEL-2 (Human Skin Melanoma) | 6.8 | |

| HCT15 (Human Colon Cancer) | 4.1 | |

| Data from reference[7] |

Table 2: Anti-inflammatory Activity of Securingines

| Compound | Cell Line | IC50 (μM) |

| Securingine C (3 ) | BV-2 (Murine Microglia) | 12.6 |

| Securingine J (10 ) | BV-2 (Murine Microglia) | 12.1 |

| Securingine L (12 ) | BV-2 (Murine Microglia) | 1.1 |

| Securingine M (13 ) | BV-2 (Murine Microglia) | 7.7 |

| Data from reference[7] |

Table 3: Neuroprotective and Neuritogenic Activity

| Compound | Activity | Cell Line | Effect | Concentration |

| Suffranidine A (1 ) | Neuronal Differentiation & Neurite Extension | - | Significant induction | - |

| Flueggeacosine B (2 ) | Neuronal Differentiation | Neuro-2a | Significant promotion | - |

| Securingine E (5 ) | Nerve Growth Factor (NGF) Production | C6 Glioma | 172.6 ± 1.2% | 20 μg/mL |

| Data from references[4][5][7][10] |

Experimental Protocols

This section details the key experimental methodologies employed in the isolation, characterization, and biological evaluation of novel alkaloids from Securinega suffruticosa.

Alkaloid Extraction and Isolation

A general workflow for the extraction and isolation of alkaloids from Securinega suffruticosa is as follows:

-

Plant Material Collection and Preparation : The twigs, wood, or fruits of Securinega suffruticosa are collected and dried. The dried material is then powdered.

-

Extraction : The powdered plant material is extracted with a solvent, typically methanol or a mixture of ethyl ether, chloroform, and ethanol.[11] Ultrasonic extraction may be employed to enhance efficiency.[11]

-

Acid-Base Extraction for Total Alkaloids : The crude extract is subjected to an acid-base extraction to separate the alkaloids from other constituents. The extract is partitioned between an acidic aqueous solution and an organic solvent. The aqueous layer containing the protonated alkaloids is then basified and re-extracted with an organic solvent to yield the total alkaloid fraction.

-

Chromatographic Separation : The total alkaloid fraction is subjected to various chromatographic techniques for the isolation of individual compounds. These techniques include:

-

Silica gel column chromatography

-

Reversed-phase column chromatography (e.g., ODS)

-

High-performance liquid chromatography (HPLC)

-

The following diagram illustrates the general experimental workflow for alkaloid isolation.

Caption: General workflow for the isolation and analysis of novel alkaloids.

Structure Elucidation

The chemical structures of the isolated alkaloids are determined using a combination of the following spectroscopic and computational methods:

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy : Including 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the connectivity of atoms.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

-

X-ray Crystallography : Single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure and absolute configuration of crystalline compounds.[9]

-

Electronic Circular Dichroism (ECD) Spectroscopy : ECD calculations are used to determine the absolute configuration of chiral molecules.[6][7]

-

DP4+ Probability Analysis : This computational method is used to assign the correct structure from a set of possible isomers based on NMR data.[6][7]

Biological Activity Assays

-

Cytotoxicity Assays : The cytotoxic activity of the isolated compounds against various human cancer cell lines (e.g., A549, SK-OV-3, SK-MEL-2, HCT15) is typically evaluated using the MTT or SRB assay. The results are expressed as IC50 values.[7]

-

Anti-inflammatory Assays : The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine microglia BV-2 cells is a common method to assess anti-inflammatory activity.[7]

-

Neuroprotective and Neuritogenic Assays : The potential of compounds to promote neuronal differentiation and neurite extension is assessed using cell lines such as Neuro-2a.[5] The effect on nerve growth factor (NGF) production can be measured in C6 glioma cells.[7]

Signaling Pathways

Some of the alkaloids from Securinega suffruticosa have been shown to modulate specific cellular signaling pathways.

eEF2-Mediated Protein Synthesis

Suffranidine A has been found to significantly induce neuronal differentiation and neurite extension by upregulating eukaryotic elongation factor 2 (eEF2)-mediated protein synthesis.[4][10] eEF2 is a key protein in the elongation step of protein synthesis, and its activation can lead to enhanced protein translation required for neuronal growth and development.

The following diagram illustrates the proposed mechanism of action for Suffranidine A.

Caption: Upregulation of eEF2-mediated protein synthesis by Suffranidine A.

Pathways Modulated by Securinine

Network pharmacology studies have suggested that securinine, a well-known alkaloid from this plant, may exert its therapeutic effects in conditions like Spinal Muscular Atrophy (SMA) by modulating several key signaling pathways, including:

-

TNF Signaling Pathway

-

JAK-STAT Signaling Pathway

-

Ras Signaling Pathway

-

PI3K-Akt Signaling Pathway [12]

Experimental verification has shown that securinine can suppress the JAK2-STAT3 pathway and promote the PI3K-Akt pathway.[12]

The following diagram depicts the signaling pathways potentially modulated by securinine.

References

- 1. Securinega suffruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Neuritogenic Securinega Alkaloids from Flueggea suffruticosa by a Building Blocks-Based Molecular Network Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Securinega Alkaloids from the Twigs of Securinega suffruticosa and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Neuritogenic Securinega Alkaloids from Flueggea suffruticosa by a Building-Block-Based Molecular Network Strategy. | Semantic Scholar [semanticscholar.org]

- 11. Diversity and antimicrobial activity of endophytic fungi isolated from Securinega suffruticosa in the Yellow River Delta - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Mechanisms of Medicinal Plant Securinega suffruticosa-derived Compound Securinine against Spinal Muscular Atrophy based on Network Pharmacology and Experimental Verification - PubMed [pubmed.ncbi.nlm.nih.gov]

A Literature Review on the Ethnobotanical Uses, Phytochemistry, and Pharmacology of the Genus Securinega

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Securinega, now frequently classified under Flueggea, belongs to the family Phyllanthaceae (formerly Euphorbiaceae) and encompasses a group of shrubs and small trees distributed across tropical and subtropical regions of Asia, Africa, and Australia.[1][2] For centuries, various species within this genus, most notably Securinega virosa and Securinega suffruticosa, have been integral components of traditional medicine systems.[1][2][3] Ethnobotanical records describe these plants as "cure-alls," employed to treat a vast array of ailments ranging from skin diseases and parasitic infections to neurological disorders and cancer.[1][4]

The significant therapeutic claims have prompted extensive phytochemical and pharmacological investigations. These studies have revealed a wealth of bioactive compounds, primarily a unique group of tetracyclic indolizidine alkaloids known as Securinega alkaloids.[5][6][7] Securinine, the most abundant and studied of these alkaloids, has demonstrated potent biological activities, including central nervous system stimulation and promising anticancer effects.[6][7][8]

This technical guide provides a comprehensive review of the ethnobotanical uses of the Securinega genus, supported by a detailed summary of its phytochemistry and scientifically validated pharmacological properties. It outlines common experimental protocols for ethnobotanical research and bioactive compound isolation, and visually elucidates the molecular mechanisms and signaling pathways associated with its key constituents, offering a valuable resource for ongoing research and drug development.

Ethnobotanical Uses of Securinega Species

The traditional medicinal applications of Securinega are diverse, utilizing various parts of the plant, including the roots, leaves, stems, bark, and fruits.[1][9] The root is often considered the most pharmacologically active part.[1][2][9] Preparations commonly involve decoctions, infusions, powders, juices, and pastes, which are administered orally, topically, or used in baths.[1][9]

The table below summarizes the extensive ethnobotanical uses reported for Securinega virosa and Securinega suffruticosa.

| Species | Plant Part(s) Used | Preparation Method | Traditional Medicinal Use | Geographical Region(s) |

| Securinega virosa | Roots, Leaves | Decoction, Infusion, Powder | Malaria, Fever, Pain, Rheumatism, Arthritis, Inflammation[1][10] | Tropical Africa, Asia |

| Roots, Leaves, Twigs | Decoction | Epilepsy, Seizures, Mental Illness[1] | Africa | |

| Leaves, Stem | Infusion, Juice, Paste | Wound healing, Skin eruptions, Warts, Scabies, Poisonous insect bites[1] | Africa | |

| Bark, Leaves | Decoction | Diarrhea, Dysentery, Stomach ache, Constipation[1][4] | Africa | |

| Roots | Decoction, Powder | Sexually transmitted diseases (e.g., Gonorrhea), Infertility, Uterine troubles, Dysmenorrhea[1][4][10] | Africa (Tanzania, Senegal)[9][10] | |

| Roots, Fruits | - | Snakebite remedy[1] | Africa | |

| Roots | - | Aphrodisiac, Impotence[10] | Tanzania | |

| Seeds | Decoction | Pneumonia[1] | Africa | |

| Securinega suffruticosa | Whole Plant | - | Nervous paralysis, Facial paralysis, Multiple Sclerosis[11] | China (Traditional Chinese Medicine) |

| Whole Plant | - | Contusions, Bruising, Back pain[11][12] | China | |

| Roots, Aerial Parts | Decoction | Edema, Diuretic[13] | China | |

| - | - | Rheumatism, Hepatitis, Itching[3] | East Asia |

Methodologies in Ethnobotanical and Pharmacological Research

The validation of traditional knowledge and the discovery of novel therapeutic agents from plants like Securinega involve a multidisciplinary workflow. This process begins with ethnobotanical data collection and progresses through extraction, phytochemical analysis, and pharmacological screening.

Experimental Protocols

1. Ethnobotanical Data Collection and Documentation: The initial step involves systematic documentation of traditional medicinal knowledge.[14]

-

Field Surveys and Interviews: Researchers conduct field studies in communities where the plant is traditionally used. Data is collected through semi-structured interviews, open-ended conversations, and questionnaires administered to key informants such as traditional healers, elders, and local users.[15][16] Information gathered includes the local names of the plant, parts used, ailments treated, methods of preparation and administration, and any observed side effects.[14]

-

Voucher Specimen Collection: Botanical specimens of the plant are collected for proper taxonomic identification by a botanist. These "voucher specimens" are deposited in a herbarium to serve as a scientific reference for the plant material studied.[17]

-

Quantitative Ethnobotany: Techniques may be applied to quantify the relative importance of different medicinal plants or specific uses within a community, adding a layer of statistical rigor to the qualitative data.

2. Extraction and Isolation of Bioactive Compounds: This protocol outlines a general procedure for obtaining pure active compounds from plant material.[18][19][20]

-

Preparation of Plant Material: The collected plant parts (e.g., roots of S. virosa) are washed, air-dried or oven-dried at a low temperature (e.g., 40-50°C) to prevent degradation of chemical constituents, and ground into a fine powder.

-

Extraction: The powdered material is subjected to extraction using solvents of varying polarity. A common method is sequential maceration or Soxhlet extraction, starting with a non-polar solvent like n-hexane, followed by solvents of increasing polarity such as chloroform, ethyl acetate, and finally methanol or an aqueous-ethanolic mixture.[19][21] This separates compounds based on their solubility.

-

Fractionation: The crude extracts are then fractionated to simplify the mixture. This is typically achieved using column chromatography over silica gel or Sephadex, eluting with a solvent gradient.[19][20]

-

Bioassay-Guided Isolation: Each fraction is tested for a specific biological activity (e.g., cytotoxicity against a cancer cell line).[18] The most active fractions are selected for further separation using techniques like preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until pure compounds are isolated.[18][20]

-

Structure Elucidation: The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR - 1D and 2D), and sometimes X-ray crystallography.[18]

3. Pharmacological Screening: Isolated compounds or crude extracts are evaluated for biological activity using established in vitro and in vivo assays.[22][23]

-

Antimicrobial Assays: The activity against bacteria and fungi is often determined using methods like the agar disc diffusion assay or by calculating the Minimum Inhibitory Concentration (MIC).[24]

-

Cytotoxicity Assays: The potential anticancer activity is commonly screened using the MTT or SRB assay on various human cancer cell lines (e.g., A549-lung, HCT15-colon, SK-OV-3-ovary) to determine the IC50 (concentration inhibiting 50% of cell growth).[25]

-

Anti-inflammatory Assays: A common in vitro method involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine microglia (BV-2) or macrophage (RAW 264.7) cells.[25]

-

Enzyme/Receptor Binding Assays: To determine the mechanism of action, specific assays are used. For example, to test for GABA receptor antagonism, equilibrium binding assays measure the inhibition of radiolabelled GABA binding to rat brain membranes in the presence of the test compound.[26]

Experimental Workflow Visualization

The logical flow from plant collection to the identification of a bioactive compound is a cornerstone of natural product drug discovery.

Pharmacological Activities and Mechanisms of Action

Scientific studies have validated many of the traditional uses of Securinega and have uncovered novel therapeutic potentials, particularly for its primary alkaloid, securinine.[6][8]

Central Nervous System (CNS) Activity

Historically, securinine was used as a CNS stimulant.[6][11] Its mechanism is primarily attributed to its function as a potent and selective antagonist of gamma-aminobutyric acid (GABA) receptors, the main inhibitory neurotransmitter system in the brain.[26][27][28]

-

Mechanism of Action: By binding to and blocking GABA receptors, securinine prevents the inhibitory action of GABA. This disruption of normal inhibitory signals leads to increased neuronal firing and excitability, explaining its stimulant and pro-convulsive effects.[26][27]

Anticancer Activity

A significant body of research has focused on the anticancer properties of securinine and its derivatives.[7][8] It has been shown to induce apoptosis (programmed cell death) and differentiation in various cancer cell lines, including leukemia, colon, and breast cancer.[12][28][29]

-

Induction of Apoptosis: Securinine can trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves disrupting the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates caspases—the key executioner enzymes of apoptosis.[27][28]

-

Modulation of Signaling Pathways: The anticancer effects of securinine are mediated through its influence on multiple critical cell signaling pathways.

-

PI3K/AKT/mTOR Pathway: Securinine has been shown to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.[28][30] Inhibition of this pathway can decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins like Bax, tipping the balance towards cell death.[28]

-

JNK/ERK Pathway: In human promyelocytic leukemia (HL-60) cells, securinine induces differentiation towards a monocytic lineage by activating the JNK and ERK signaling pathways.[31] This activation is associated with the generation of reactive oxygen species (ROS) and leads to cell cycle arrest in the G0/G1 phase.[31]

-

IRAK1/JNK Pathway: A genetic screen identified that securinine-mediated killing of cancer cells is dependent on the Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a key component of innate immune signaling.[29] This signaling proceeds through the adapter protein TRAF6 to activate the JNK pathway, ultimately leading to cell death.[29]

-

Antimicrobial and Anti-inflammatory Activities

Aligning with its traditional use for infections and inflammatory conditions, extracts and isolated compounds from Securinega have demonstrated notable antimicrobial and anti-inflammatory properties.

-

Antimicrobial Activity: Extracts of S. virosa have shown activity against bacteria such as Staphylococcus aureus and Yersinia pestis.[2][10] The alkaloid allosecurinine has been reported to have antifungal activity against several plant pathogenic fungi, including species of Alternaria, Curvularia, and Colletotrichum.[32][33]

-

Anti-inflammatory Activity: Several Securinega alkaloids exhibit potent inhibitory effects on nitric oxide (NO) production in LPS-stimulated microglial cells, indicating significant anti-inflammatory potential.[25] Securinine has also been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB, suggesting a potential role in treating neuroinflammatory diseases like Parkinson's.[28]

Conclusion and Future Directions

The Securinega genus stands out as a rich reservoir of bioactive compounds with significant therapeutic potential, strongly supporting its widespread use in traditional medicine. The ethnobotanical record has successfully guided scientific inquiry, leading to the identification of Securinega alkaloids, particularly securinine, as potent modulators of critical biological pathways. Its activities as a GABA receptor antagonist, an inhibitor of cancer cell proliferation via multiple signaling pathways (PI3K/AKT/mTOR, JNK), and an anti-inflammatory agent highlight its promise as a scaffold for drug development.

For drug development professionals and scientists, the future of Securinega research is promising. Key areas for future investigation include:

-

Lead Optimization: Chemical modification of the securinine scaffold could lead to analogues with enhanced efficacy and reduced toxicity, particularly mitigating the pro-convulsive CNS effects while amplifying anticancer or anti-inflammatory properties.[34]

-

Elucidation of Novel Mechanisms: While significant progress has been made, the full spectrum of molecular targets for Securinega alkaloids is not yet understood. Further research into their effects on other cellular processes is warranted.

-

In Vivo and Clinical Studies: The majority of pharmacological data is from in vitro studies. Rigorous in vivo animal studies and, eventually, well-designed clinical trials are necessary to translate the preclinical promise into therapeutic applications.

-

Conservation and Sustainable Sourcing: As the medicinal importance of Securinega becomes more widely recognized, it will be crucial to develop sustainable harvesting practices and cultivation methods to prevent overexploitation of wild plant populations.

References

- 1. thesun.ng [thesun.ng]

- 2. researchgate.net [researchgate.net]

- 3. caringsunshine.com [caringsunshine.com]

- 4. digitalcollections.sit.edu [digitalcollections.sit.edu]

- 5. Securinega suffruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Securinega alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. plants.jstor.org [plants.jstor.org]

- 10. tandfonline.com [tandfonline.com]

- 11. medicinal herbs: SECURINEGA SUFFRUTICOSA [naturalmedicinalherbs.net]

- 12. Securinega Suffruticosa: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 13. caringsunshine.com [caringsunshine.com]

- 14. Archaeobotany - Methodology [sites.google.com]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. orgprints.org [orgprints.org]

- 18. tandfonline.com [tandfonline.com]

- 19. datapdf.com [datapdf.com]

- 20. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. scribd.com [scribd.com]

- 23. researchgate.net [researchgate.net]

- 24. Diversity and antimicrobial activity of endophytic fungi isolated from Securinega suffruticosa in the Yellow River Delta - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Securinega Alkaloids from the Twigs of Securinega suffruticosa and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Securinine alkaloids: a new class of GABA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. What is the mechanism of Securinine Nitrate? [synapse.patsnap.com]

- 28. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ashpublications.org [ashpublications.org]

- 30. researchgate.net [researchgate.net]

- 31. tandfonline.com [tandfonline.com]

- 32. medchemexpress.com [medchemexpress.com]

- 33. Antifungal Activity of an Alkaloid Allosecurinine against Some Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02558A [pubs.rsc.org]

The Predicted Biological Activity of Methyl Chanofruticosinate: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of a Promising Monoterpene Indole Alkaloid

Methyl chanofruticosinate, a complex monoterpene indole alkaloid primarily isolated from plants of the Kopsia genus within the Apocynaceae family, has emerged as a molecule of interest for researchers in drug development.[1][2] Belonging to a class of natural products renowned for their diverse and potent biological activities, Methyl chanofruticosinate and its structural analogs are being investigated for their potential therapeutic applications. This technical guide provides a comprehensive overview of the predicted biological activities of Methyl chanofruticosinate, with a focus on cytotoxicity and its potential as an anticancer agent. The guide also explores its predicted anti-inflammatory and antimicrobial properties based on the activities of related compounds. Detailed experimental protocols and conceptual signaling pathways are presented to facilitate further research and development.

Predicted Biological Activities

While direct and extensive biological data for Methyl chanofruticosinate is still emerging, preliminary studies and the activities of closely related analogs strongly suggest potential in several key therapeutic areas. The cytotoxic effect represents the most prominently reported activity for methyl chanofruticosinate type alkaloids.[1]

Cytotoxic Activity

The most significant predicted biological activity of Methyl chanofruticosinate is its potential as a cytotoxic agent. This prediction is largely based on studies of structurally similar indole alkaloids isolated from the Kopsia genus, which have demonstrated notable activity against various cancer cell lines.

A study on methyl chanofruticosinate type alkaloids from Kopsia lancibracteolata identified a closely related compound, N(4)-oxide prunifoline D, which exhibited significant cytotoxic activity against five human tumor cell lines.[3] The IC50 values for this compound are summarized in the table below.

Table 1: Cytotoxic Activity of N(4)-oxide prunifoline D (A Methyl Chanofruticosinate Type Alkaloid) [3]

| Cell Line | Cancer Type | IC50 (μM) |

| BGC-823 | Human Gastric Carcinoma | 7.2 |

| HepG2 | Human Liver Hepatocellular Carcinoma | 8.9 |

| MCF-7 | Human Breast Adenocarcinoma | 8.1 |

| SGC-7901 | Human Gastric Adenocarcinoma | 7.8 |

| SK-MEL-2 | Human Skin Melanoma | 8.5 |

These findings suggest that the methyl chanofruticosinate scaffold is a promising starting point for the development of novel anticancer agents. The mechanism of action is hypothesized to involve the induction of apoptosis, a common pathway for many cytotoxic indole alkaloids.[4]

Predicted Anti-inflammatory Activity

While direct evidence is pending, there is a strong rationale to predict that Methyl chanofruticosinate possesses anti-inflammatory properties. Other monoterpene indole alkaloids from the Apocynaceae family have demonstrated anti-inflammatory effects.[1] The predicted mechanism may involve the inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.

Predicted Antimicrobial Activity

Several alkaloids from the Kopsia genus have exhibited antimicrobial activity.[2] For instance, kopsiafrutine E has shown a remarkable antimicrobial effect against a range of pathogenic microorganisms.[2] This suggests that Methyl chanofruticosinate may also possess antimicrobial properties, a hypothesis that warrants further investigation. The presence of a carboxylic group at the C-2 position in some methyl chanofruticosinate-type indoles has been suggested to be important for antifungal activity.[1]

Experimental Protocols

To facilitate further research into the biological activities of Methyl chanofruticosinate, this section provides detailed protocols for key in vitro assays.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Methyl chanofruticosinate against various cancer cell lines.[4][5]

Materials:

-

Cancer cell lines (e.g., BGC-823, HepG2, MCF-7, SGC-7901, SK-MEL-2)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Methyl chanofruticosinate (dissolved in DMSO to create a stock solution)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Methyl chanofruticosinate in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Workflow for Cytotoxicity Assay

Caption: Workflow for determining the cytotoxic activity of Methyl chanofruticosinate.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol measures the potential of Methyl chanofruticosinate to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6][7][8]

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM high glucose medium with 10% FBS and 1% Penicillin-Streptomycin

-

Methyl chanofruticosinate

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1.5 × 10⁵ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of Methyl chanofruticosinate for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Griess Reaction: Collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 100 µL of Griess reagent to each well and incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Workflow for Anti-inflammatory Assay

Caption: Workflow for assessing the anti-inflammatory activity of Methyl chanofruticosinate.

Antimicrobial Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the minimum inhibitory concentration (MIC) of Methyl chanofruticosinate against various bacterial strains.[9][10][11][12]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Methyl chanofruticosinate

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 × 10⁵ CFU/mL in MHB.

-

Serial Dilution: Prepare two-fold serial dilutions of Methyl chanofruticosinate in MHB directly in the 96-well plate.

-

Inoculation: Add the standardized bacterial suspension to each well containing the serially diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Antimicrobial Assay

References

- 1. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl chanofruticosinate type alkaloids from the aerial parts of Kopsia lancibracteolata Merr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cytotoxicity and genotoxicity of coronaridine from Tabernaemontana catharinensis A.DC in a human laryngeal epithelial carcinoma cell line (Hep-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of inflammatory in RAW 264.7 cells using nitric oxide assay [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. 3.6. Determination of Anti-Inflammatory Potential in RAW 264.7 Model [bio-protocol.org]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. Broth microdilution - Wikipedia [en.wikipedia.org]

Methodological & Application

Total Synthesis of (+)-Methyl N-decarbomethoxychanofruticosinate: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document outlines the total synthesis of (+)-Methyl N-decarbomethoxychanofruticosinate, a complex indole alkaloid. The synthesis reported here was developed by the research group of Dawei Ma and represents the first total synthesis of this natural product analogue.[1] Methyl chanofruticosinate alkaloids are sourced from Kopsia species, which have a history of use in traditional medicine in tropical Asia.[1] These molecules are characterized by a strained, caged, hexacyclic ring system, making them challenging and attractive targets for synthetic chemists.[1]

Synthetic Strategy Overview

The synthetic approach hinges on a key intramolecular oxidative coupling reaction to construct the core caged structure. The synthesis begins with readily available starting materials and employs a series of strategic transformations to build the complex architecture of the target molecule.

A simplified workflow of the total synthesis is presented below:

Caption: Key stages in the total synthesis of (+)-Methyl N-decarbomethoxychanofruticosinate.

Key Experimental Protocols

The following are key transformations in the synthesis. Please note that the cited literature provides a summary of the synthesis, and some specific experimental details such as precise quantities of reagents, concentrations, and purification methods may require reference to the supporting information of the original publication.

Formation of the Caged Compound I

A pivotal step in this synthesis is the intramolecular oxidative coupling to form the strained, caged structure.

| Reactant | Reagents and Conditions | Product |

| β-hydroxy lactam G | LHMDS, THF, –78 °C then I2, –40 °C to r.t. | Caged compound I |

Protocol:

-

To a solution of the β-hydroxy lactam G in anhydrous tetrahydrofuran (THF) at -78 °C is added lithium hexamethyldisilazide (LHMDS).

-

The reaction mixture is stirred at this temperature for a specified period.

-

A solution of iodine (I2) in THF is then added, and the reaction is allowed to warm to room temperature.

-

The reaction is quenched and the product, caged compound I , is isolated and purified using standard chromatographic techniques.

Final Steps to the Target Molecule

The final steps involve the installation of the remaining functional groups to yield the target molecule.

| Reactant | Transformations | Product |

| Caged compound I | 1. Stereoselective cyanation2. Conversion to amide3. Esterification | (+)-Methyl N-decarbomethoxychanofruticosinate |

Protocol Outline:

-

Stereoselective Cyanation: Caged compound I is subjected to a stereoselective cyanation reaction to introduce the nitrile group at the desired position.

-

Amide Formation: The nitrile is then converted to a primary amide.

-

Esterification: The final step is the esterification of a carboxylic acid functionality to yield the methyl ester, affording the final product.

Summary of Key Reactions

The total synthesis is characterized by several key chemical transformations that are crucial for the successful construction of the complex molecular architecture.

Caption: Logical flow of key reaction types in the synthesis.

The successful total synthesis of (+)-Methyl N-decarbomethoxychanofruticosinate by Ma and co-workers provides a significant advancement in the field of natural product synthesis and opens avenues for the synthesis of other members of the chanofruticosinate alkaloid family.[1] Further investigation into the biological activities of these synthetic analogues could provide valuable insights for drug discovery.

References

High-Yield Extraction of Methyl Chanofruticosinate from Plant Material: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl chanofruticosinate is a monoterpene indole alkaloid predominantly found in plant species of the genus Kopsia, particularly Kopsia arborea. This compound and its analogues have garnered significant interest within the scientific community due to their potential pharmacological activities, including cytotoxic effects against various cancer cell lines. The development of efficient and high-yield extraction and purification protocols is crucial for advancing research and potential therapeutic applications.

These application notes provide detailed methodologies for the extraction of methyl chanofruticosinate from Kopsia arborea plant material, comparing conventional and modern extraction techniques. Additionally, protocols for the purification and quantification of the target compound are presented, along with an overview of its potential biological activity.

Data Presentation: Comparative Extraction Yields

The selection of an appropriate extraction method is critical for maximizing the recovery of methyl chanofruticosinate. The following tables summarize the quantitative data on the yield of total alkaloids from Kopsia arborea, offering a comparative overview of different extraction techniques. While specific yield data for methyl chanofruticosinate is limited in published literature, the total alkaloid yield serves as a valuable proxy for optimizing the extraction of this target compound.

Table 1: Comparison of Conventional Extraction Methods for Total Alkaloids from Kopsia arborea Fruit

| Extraction Method | Solvent | Extraction Time (hours) | Total Alkaloid Yield (%) | Reference |

| Maceration | Methanol | 72 | 11.09 ± 0.65 | [1] |

| Soxhlet Extraction | Methanol | 6 | 19.47 ± 0.58 | [1] |

Table 2: Indicative Parameters for Modern Extraction Techniques (Conceptual)

Note: The following data is based on general principles of alkaloid extraction and requires optimization for methyl chanofruticosinate.

| Extraction Method | Solvent System | Temperature (°C) | Time (minutes) | Power | Indicative Alkaloid Yield |

| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 40-50 | 20-30 | 200-400 W | Potentially higher than maceration |

| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 60-70 | 5-10 | 400-600 W | Potentially the highest yield |

Experimental Protocols

Protocol 1: Soxhlet Extraction (High-Yield Conventional Method)

This protocol is based on the reported high-yield extraction of total alkaloids from Kopsia arborea fruit.[1]

1. Plant Material Preparation:

-

Collect fresh, healthy fruits of Kopsia arborea.

-

Dry the plant material in a shaded, well-ventilated area or in an oven at a controlled temperature (40-50°C) until a constant weight is achieved.

-

Grind the dried plant material into a coarse powder (e.g., 20-40 mesh).

2. Extraction Procedure:

-

Accurately weigh approximately 100 g of the powdered plant material.

-

Place the powder in a cellulose thimble.

-

Transfer the thimble to a Soxhlet extractor.

-

Add a sufficient volume of methanol to the distillation flask (e.g., 500 mL).

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

-

Continue the extraction for approximately 6 hours, ensuring continuous siphoning of the solvent.

3. Post-Extraction Processing:

-

After extraction, allow the apparatus to cool.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Store the crude extract at 4°C for further purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE) (Rapid Method)